Sodium glycine carbonate
Description
Structure
2D Structure
Properties
CAS No. |
50610-34-9 |
|---|---|
Molecular Formula |
C3H4NNa3O5 |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
trisodium;2-aminoacetate;carbonate |
InChI |
InChI=1S/C2H5NO2.CH2O3.3Na/c3-1-2(4)5;2-1(3)4;;;/h1,3H2,(H,4,5);(H2,2,3,4);;;/q;;3*+1/p-3 |
InChI Key |
LFGIOTBVQMMVBC-UHFFFAOYSA-K |
SMILES |
C(C(=O)O)N.C(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(=O)[O-])N.C(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Glycine Carbonate
Optimization of Synthesis Parameters
The efficient synthesis of sodium glycine (B1666218) carbonate hinges on the careful control of several interdependent variables. The molar proportion of reactants, the pH of the reaction medium, and the kinetic factors of time and temperature all play crucial roles in determining the final product's yield and characteristics.
Molar Ratio Dependencies and Reactant Proportioning
The stoichiometry of the reactants, specifically the molar ratio of glycine to sodium carbonate, is a fundamental parameter in the synthesis of sodium glycine carbonate. Research into a microwave-assisted "wet-solid phase" synthesis method has demonstrated that this ratio directly influences the composition of the resulting product, allowing for the targeted synthesis of either mono-sodium glycine carbonate or di-sodium glycine carbonate. nih.gov
For the synthesis of mono-sodium glycine carbonate, an equimolar ratio of glycine to sodium carbonate (1:1) is required. Conversely, to produce di-sodium glycine carbonate, the molar ratio of glycine to sodium carbonate should be adjusted to 2:1. nih.gov The precise proportioning of these reactants is critical for driving the reaction towards the desired product and achieving high yields.
The following table summarizes the impact of molar ratio on the synthesis of this compound using a microwave-assisted method.
| Molar Ratio (Glycine:Sodium Carbonate) | Target Product | Reported Yield |
| 1:1 | Mono-sodium glycine carbonate | >98% |
| 2:1 | Di-sodium glycine carbonate | >98% |
Data sourced from a microwave synthesis methodology. nih.gov
Influence of pH Control on Reaction Outcomes
The pH of the reaction environment is a critical factor that can significantly impact the formation and stability of this compound. Glycine, being an amino acid, exists in different ionic forms depending on the pH of the solution. The reactivity of the amino and carboxyl groups is pH-dependent, which in turn affects the reaction with sodium carbonate. While specific quantitative data on the direct correlation between initial pH and the yield of this compound is not extensively detailed in publicly available literature, the principles of acid-base chemistry and studies on related systems underscore its importance.
In the reaction between glycine and sodium carbonate, the basic nature of sodium carbonate will inherently raise the pH of the aqueous solution. This alkaline environment facilitates the deprotonation of the carboxylic acid group of glycine, forming the glycinate (B8599266) anion, which is a prerequisite for the formation of this compound.
Studies on the crystallization of glycine have shown a strong pH effect on the resulting salt forms. For instance, adjusting the pH of a glycine solution to alkaline levels (e.g., pH 9.0 and 10.0) has been observed to yield sodium glycinate among the crystalline products. This indicates that a basic pH is conducive to the formation of the sodium salt of glycine, a key component of this compound.
Kinetic Parameters in Synthesis (e.g., Reaction Time and Temperature Optimization)
The kinetics of the synthesis of this compound are significantly influenced by reaction time and temperature. The optimization of these parameters is crucial for maximizing product yield and minimizing energy consumption. A microwave-assisted synthesis approach has been shown to dramatically shorten the reaction time compared to traditional wet methods. nih.gov
In this microwave methodology, the reaction time and power (which correlates with temperature) are key variables. The provided research indicates that high yields of this compound can be achieved in a matter of minutes. For example, a reaction time of 15 to 20 minutes at a microwave power of 50 to 100 watts has been reported to produce yields of around 80% to over 98%. nih.gov
The following interactive data table illustrates the relationship between kinetic parameters and the yield of this compound in a microwave-assisted synthesis.
| Reaction Time (minutes) | Microwave Power (Watts) | Glycine (g) | Sodium Carbonate (g) | Target Product | Reported Yield |
| 20 | 50 | 7.5 | 5.3 | Di-sodium glycine carbonate | ~80% |
| 15 | 75 | 7.5 | 5.3 | Di-sodium glycine carbonate | >98% |
| 15 | 100 | 3.75 | 5.3 | Mono-sodium glycine carbonate | 98.5% |
Data is based on a "wet-solid phase" microwave synthesis method. nih.gov
This data highlights the rapid nature of the microwave-assisted synthesis and demonstrates that slight adjustments in reaction time and power can be used to optimize the yield for specific reactant quantities and desired products. The efficiency of this method suggests that the activation energy for the reaction is readily overcome under these conditions, leading to a rapid and complete conversion.
Structural Characterization and Polymorphism Research of Sodium Glycine Carbonate
Advanced Spectroscopic Investigations
Spectroscopic techniques are pivotal in elucidating the molecular structure and composition of sodium glycine (B1666218) carbonate.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Elucidation
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of sodium glycine carbonate, FTIR analysis helps confirm the presence of key chemical moieties. The spectra would be expected to show characteristic absorption bands for the amine (N-H), carboxylate (COO-), and carbonate (CO3 2-) groups.
Studies on related compounds like potassium glycinate (B8599266) have utilized FTIR to identify functional groups. For instance, in potassium glycinate, peaks corresponding to N-H, COO-, and C-N stretching and bending vibrations are observed. um.edu.my When loaded with CO2, new peaks emerge, indicating the formation of carbamate (B1207046) and bicarbonate ions. um.edu.my Similarly, for this compound, FTIR can be used to distinguish between different forms and to study its interactions, such as with carbon dioxide. The presence of the glycine zwitterionic form, with its carboxylate (COO-) and ammonium (B1175870) (NH3+) groups, can also be confirmed. core.ac.uk
A generalized table of expected FTIR peaks for this compound based on the functional groups present is provided below.
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300-3500 | Stretching |
| C-H (Methylene) | 2850-2960 | Stretching |
| C=O (Carboxylate) | 1550-1650 | Asymmetric Stretching |
| C-O (Carboxylate) | 1400-1440 | Symmetric Stretching |
| N-H (Amine) | 1580-1650 | Bending |
| C-O (Carbonate) | 1400-1450 | Stretching |
| C-O (Carbonate) | 860-880 | Out-of-plane Bending |
This table represents generalized expected peak locations. Actual peak positions can vary based on the specific crystalline form and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Composition and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is instrumental in analyzing the composition of solutions containing sodium glycinate and its derivatives, especially in the context of carbon dioxide absorption. mdpi.com Research has shown that the chemical shifts in ¹³C NMR spectra can be used to identify and quantify the different species present in solution, such as free glycinate, carbamate, and bicarbonate/carbonate ions. mdpi.comexeter.ac.uk
For example, in studies of CO2 absorption by sodium glycinate solutions, distinct peaks are observed for the different carbon atoms in the molecules. mdpi.com The major peaks have been identified at approximately 42 and 174 ppm corresponding to glycine/glycinium ion, 45 and 179 ppm for the carbamate formed from the reaction of glycine with CO2, and around 162 ppm for bicarbonate/carbonate ions. mdpi.com The relative intensities of these peaks can provide quantitative information about the equilibrium between these species under different conditions of pH and temperature. mdpi.comosti.gov This information is crucial for understanding the reaction mechanisms and for optimizing processes like CO2 capture. mdpi.com
| Species | Approximate ¹³C NMR Chemical Shift (ppm) |
| Glycine/Glycinium (α-carbon) | ~42 |
| Glycine/Glycinium (carboxyl carbon) | ~174 |
| Carbamate (α-carbon) | ~45 |
| Carbamate (carbamate carbon) | ~179 |
| Bicarbonate/Carbonate | ~162 |
Note: Chemical shifts are approximate and can be influenced by solvent, pH, and temperature. mdpi.com
Crystallographic Analysis and Solid-State Structure Determination
The arrangement of atoms in the solid state is fundamental to a compound's physical properties.
X-ray Diffraction (XRD) for Crystal Structure Identification
X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic structure of crystalline solids. wikipedia.org For this compound, XRD would be used to identify its specific crystal structure and to study its polymorphism. Glycine itself is known to exist in at least three polymorphic forms (α, β, and γ), and the presence of sodium carbonate can influence which form crystallizes. mdpi.com
XRD analysis involves directing X-rays at a crystal and measuring the diffraction pattern produced. wikipedia.org This pattern is unique to the crystal's structure and can be used to determine the unit cell dimensions and the positions of the atoms within the unit cell. wikipedia.org Studies on glycine and its derivatives have extensively used XRD to characterize different polymorphs and to investigate phase transitions. researchgate.netresearchgate.netresearchgate.net For instance, research on glycine crystallization has shown that additives like sodium chloride can influence the resulting polymorphic form, a phenomenon that can be monitored and confirmed by XRD. mdpi.com Similarly, XRD would be essential to confirm the crystal structure of this compound and to identify any polymorphic variations that may exist. cambridge.org
Thermal Decomposition and Phase Transition Analysis
Understanding how a material behaves under heating is critical for its application and storage.
Thermogravimetric Analysis and Differential Thermogravimetry (TG–DTG) for Phase Composition Changes
Thermogravimetric analysis (TGA) and its derivative, differential thermogravimetry (DTG), are thermal analysis techniques used to measure the change in mass of a sample as a function of temperature. stet-review.orgeag.com This is particularly useful for studying decomposition, dehydration, and phase transitions that involve a mass loss.
For this compound, TGA-DTG can provide valuable information about its thermal stability and decomposition pathway. A typical analysis would involve heating the sample at a constant rate in a controlled atmosphere. The TGA curve would show the percentage of mass lost, while the DTG curve (the first derivative of the TGA curve) would show the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition events occur. eag.com
Studies on related compounds provide insight into what might be expected for this compound. For example, TGA of potassium carbonate doped gamma-glycine shows a major decomposition step between 200°C and 275°C. core.ac.uk Sodium carbonate itself is thermally stable to high temperatures, with decomposition occurring above 800°C. ceon.rsresearchgate.net The decomposition of this compound would likely involve the breakdown of the glycine moiety and the release of gases like carbon dioxide. The specific temperatures and mass loss percentages would be characteristic of the compound's structure and bonding.
| Compound/Process | Temperature Range (°C) | Observation |
| Potassium Carbonate Doped Gamma-Glycine | 200 - 275 | Major decomposition |
| Sodium Carbonate | > 800 | Decomposition |
| This compound | (Expected) | Decomposition involving glycine breakdown and CO2 release |
This table provides examples from related compounds to illustrate the type of data obtained from TGA-DTG analysis.
Polymorphism Studies of Glycine Salts and Additive Effects
The crystallization of glycine is a well-documented model system for understanding polymorphism, with three known polymorphs at ambient conditions: α, β, and γ. researchgate.net The thermodynamic stability of these polymorphs follows the order γ > α > β. mdpi.com While the α-form tends to crystallize from pure aqueous solutions, the most stable γ-form is often obtained from solutions containing additives like salts. mdpi.com
Ionic additives in the crystallization solution play a crucial role in determining which polymorphic form of glycine will nucleate and grow. The presence of salts can alter the relative stability of polymorphs and influence the kinetics of their formation. ntnu.nonih.gov
Sodium Chloride (NaCl):
The addition of sodium chloride to an aqueous solution of glycine has a pronounced effect on the resulting polymorph. ntnu.no At low NaCl concentrations (0-4 wt%), the metastable α-form is typically the polymorph that crystallizes. ntnu.no However, as the concentration of NaCl increases, the formation of the thermodynamically stable γ-form is favored. mdpi.comntnu.no In a solution with 12 wt% NaCl, only the pure γ-form of glycine crystallizes, regardless of the initial glycine concentration or the cooling rate. ntnu.no
This phenomenon is attributed to the interaction between sodium ions and glycine molecules, which promotes the nucleation and crystal growth of the γ-polymorph while inhibiting the crystallization of the α-form. ntnu.no The presence of Na+ ions is believed to favor the conformer of the γ-form. ntnu.no Studies have shown that increasing the NaCl concentration from 80 g/L to 120 g/L can accelerate the phase transformation of α-glycine to γ-glycine, reducing the time required to obtain the pure γ-form from 55 hours to 47 hours. mdpi.com
Interestingly, some research suggests a more complex, nonclassical nucleation pathway. In this model, the metastable β-glycine polymorph forms first, both with and without NaCl. nih.govpnas.org The presence of NaCl can then stabilize this β-form for several hours, preventing its conversion to the α-form and allowing the most stable γ-form to eventually nucleate on the surface of the β-glycine. nih.govpnas.org The stabilization is thought to occur at the polar face of the β-glycine crystal. pnas.org
| Additive | Concentration | Effect on Glycine Polymorph | Reference |
| Sodium Chloride | 0-4 wt% | α-form crystallizes | ntnu.no |
| Sodium Chloride | > 4 wt% | γ-form is preferentially formed | ntnu.no |
| Sodium Chloride | 12 wt% | Only pure γ-form crystallizes | ntnu.no |
| Sodium Chloride | 80 g/L | Pure γ-form obtained in ~55 hours | mdpi.com |
| Sodium Chloride | 120 g/L | Pure γ-form obtained in ~47 hours | mdpi.com |
Potassium Carbonate (K₂CO₃):
The influence of potassium carbonate on glycine crystallization has also been investigated. In studies involving the growth of γ-glycine crystals, potassium carbonate has been used as a dopant. core.ac.uk For instance, γ-glycine crystals were first grown from an aqueous solution containing sodium chloride, and then 1 mole% of potassium carbonate was added to the solution to produce doped crystals. core.ac.ukgrafiati.com The resulting doped crystals were observed to be transparent, colorless, and non-hygroscopic, crystallizing in a hexagonal structure. grafiati.com While the fundamental crystal structure of γ-glycine was not altered by the addition of potassium carbonate, slight changes in the lattice parameters were noted, indicating the incorporation of the dopant into the crystal lattice. core.ac.uk The solubility of γ-glycine was also found to increase with the addition of potassium carbonate. core.ac.uk In the context of CO₂ capture, glycine has been shown to significantly enhance the rate of CO₂ absorption with potassium carbonate sorbents. ornl.gov
The formation and stabilization of metastable polymorphs are of significant interest as these forms can possess different physical properties compared to the stable form. aip.org While the γ-form of glycine is the most stable, additives and specific crystallization conditions can be used to isolate and stabilize the less stable α and β forms.
The presence of certain ionic additives can stabilize metastable forms. As mentioned, recent studies indicate that NaCl can stabilize the highly metastable β-glycine polymorph for extended periods, preventing its immediate conversion to the more stable α or γ forms. nih.govpnas.org This stabilization allows for a pathway where the most stable γ-form nucleates heterogeneously on the surface of the transient β-form. nih.gov
Other methods for forming and stabilizing metastable polymorphs include rapid solvent removal techniques like spray drying. aip.org For example, the least stable β-polymorph of glycine has been successfully obtained in a stable state by spray drying with glucose as a modifier. aip.orgaip.org Confinement within small volumes, such as in droplets during spray drying or inkjet printing, has also been proposed as a method to gain higher control over the nucleation process, potentially leading to the stabilization of metastable polymorphs. rsc.org
The ability of additives to influence crystal growth is not limited to directing polymorph selection. Some additives can selectively inhibit or accelerate the growth of specific crystal facets, thereby altering the crystal's morphology. researchgate.netmiddlebury.edu This highlights the complex interplay between additives, nucleation, and crystal growth processes in determining the final solid-state form of a compound. researchgate.netmiddlebury.edu
Chemical Reactivity and Mechanistic Investigations of Sodium Glycine Carbonate
Acid-Base Equilibria and Amphoteric Behavior
The presence of both an amino group and a carboxylate group, characteristic of its parent amino acid glycine (B1666218), endows sodium glycine carbonate with notable acid-base properties. Its aqueous solutions are alkaline. chemicalbook.comglycine.com.cnfengchengroup.comchembk.comwelychem.comfortunachem.comwelychem.com For instance, a 5% aqueous solution of mono-sodium glycine carbonate has a pH in the range of 9.6-10.6, while a similar solution of di-sodium glycine carbonate has a pH of 8.5-9.5. welychem.comwelychem.com
The behavior of this compound in solution is best understood by considering the acid-base equilibria of glycine. riversidelocalschools.comatamankimya.com Glycine is an amphoteric molecule that can exist in different ionic forms depending on the pH of the solution. atamankimya.comvedantu.com In strongly acidic solutions, the amino group is protonated, and the molecule exists as a cation. researchgate.net As the pH increases, it forms a zwitterion, with a protonated amino group and a deprotonated carboxyl group. researchgate.netosti.gov In alkaline solutions, the amino group is deprotonated, and the molecule exists as an anion. researchgate.net
The transition between these forms is governed by the pKa values of the carboxyl and amino groups. For glycine, the pKa of the carboxyl group (pKa1) is approximately 2.4, and the pKa for the ammonium (B1175870) group (pKa2) is about 9.6. atamankimya.com The isoelectric point (pI), where the molecule has no net charge, is around 5.97. onepetro.org Because this compound is the salt of a strong base (sodium hydroxide) and a weak acid, its aqueous solution is alkaline, and the glycinate (B8599266) component primarily exists in its anionic form, which is the active species in many of its reactions. fengchengroup.comosti.gov
| pH Range | Predominant Ionic Form | Chemical Structure |
|---|---|---|
| pH < 2.4 | Cation (Glycinium ion) | +H3N-CH2-COOH |
| pH 2.4 - 9.6 | Zwitterion | +H3N-CH2-COO- |
| pH > 9.6 | Anion (Glycinate) | H2N-CH2-COO- |
This compound readily reacts with acids to decompose and release carbon dioxide. chemicalbook.comfengchengroup.comchembk.com This reactivity is a key feature in its application as a carbon dioxide source. chemicalbook.comglycine.com.cn A distinctive aspect of its neutralization reaction with acids, particularly in solid-state formulations, is the absence of water as a direct product. This contrasts with the reaction of sodium bicarbonate or sodium carbonate with acids, where water is formed alongside carbon dioxide and a salt. chemicalbook.comglycine.com.cn
The reaction of N-carboxyglycine disodium (B8443419) salt (a form of this compound) with a proton donor (acid) generates carbon dioxide and glycine. cerealsgrains.org The idealized reaction with an acid like hydrochloric acid (HCl) can be represented as: [-OOC-NH-CH2-COO-]2Na+ + 2H+ → CO2 + H2N-CH2-COOH + 2Na+ cerealsgrains.org
This avoidance of water production is particularly advantageous in the preparation of solid products like effervescent tablets, where the presence of moisture can be detrimental and accelerate product decomposition. chemicalbook.comglycine.com.cn
Complexation and Chelation Chemistry
The glycinate portion of the this compound molecule is an effective chelating agent, capable of forming stable complexes with various metal ions. This property is central to its use in several industrial applications.
This compound is utilized as a critical complexing agent, notably in cyanide-free alkaline zinc electroplating and in electroless nickel plating processes. pmarketresearch.com The ability of the glycinate anion to form stable, soluble complexes with metal ions like zinc (Zn²⁺) and nickel (Ni²⁺) is essential for these applications. pmarketresearch.com
The stability of metal-glycinate complexes has been studied for a wide range of divalent metal ions. researchgate.netcdnsciencepub.com The general order of stability for 1:1 complexes with carboxylate ligands follows the sequence: Pb²⁺ > Cu²⁺ > Cd²⁺ > Zn²⁺ > Ni²⁺ ≈ Co²⁺ > Ca²⁺ ≈ Mg²⁺. cdnsciencepub.com The glycine molecule typically acts as a bidentate ligand, coordinating with the metal ion through both the amino group nitrogen and a carboxylate oxygen. researchgate.netscirp.org
| Industry/Application | Function | Metal Ions Involved | Reference |
|---|---|---|---|
| Electroplating | Cyanide-free complexing agent | Zinc (Zn²⁺), Nickel (Ni²⁺) | pmarketresearch.com |
| Hydrometallurgy | Leaching agent (Lixiviant) | Copper (Cu²⁺), Gold (Au³⁺), Silver (Ag⁺), Zinc (Zn²⁺) | mdpi.commdpi.comresearchgate.net |
The chelating ability of the glycinate ligand makes it a promising "green" alternative to traditional, more toxic lixiviants like cyanide for extracting metals from ores and waste materials. mdpi.comresearchgate.net Glycine-based solutions have been effectively used in the leaching of various metals, including copper, zinc, cadmium, gold, and silver. mdpi.commdpi.com
For example, in alkaline solutions, glycine facilitates the dissolution of copper from minerals like malachite by forming a stable copper-glycinate complex. mdpi.com Similarly, it has been used to selectively leach zinc from carbonate ores and to recover precious metals like gold and silver from electronic waste and mining tailings. mdpi.comresearchgate.net The dual functionality of the glycine component, which enables both ligand complexation and pH buffering, is advantageous in these hydrometallurgical processes. gpaeurope.com
Reaction Kinetics and Fundamental Mechanisms with Carbon Dioxide
While this compound decomposes to release CO₂, its formation chemistry is relevant to the field of carbon capture. Aqueous solutions of amino acid salts, such as sodium glycinate, are studied as potential solvents for capturing CO₂ from flue gases. researchgate.netresearchgate.net The reaction of the glycinate anion with CO₂ leads to the formation of carbamate (B1207046) and bicarbonate species in solution, a process that is reversible with temperature. osti.govtandfonline.com
The kinetics of this absorption reaction have been investigated to determine its efficiency. The reaction is understood to proceed via mechanisms where the deprotonated amino group of the glycinate anion attacks the carbon atom of the CO₂ molecule. tandfonline.com Studies have determined the reaction to be first order with respect to both CO₂ and sodium glycinate. acs.org Researchers have quantified the second-order rate constants and the activation energy for the reaction, which are crucial parameters for designing and simulating carbon capture processes. acs.orgresearchgate.net
| Kinetic Parameter | Value/Equation | Reference |
|---|---|---|
| Second-Order Rate Constant (k₂) | k₂(m³ kmol⁻¹ s⁻¹) = 1.95 × 10¹³ exp(−7670/T) | researchgate.net |
| Activation Energy (Ea) | 63.8 kJ/mol | researchgate.net |
| Activation Energy (Ea) | 59.8 kJ/mol | acs.org |
| Activation Energy (Ea) | 45.4 ± 2.2 kJ mol⁻¹ | tandfonline.com |
Kinetics of CO2 Absorption in Aqueous Sodium Glycinate Solutions
The study of the kinetics of carbon dioxide (CO2) absorption in aqueous solutions of sodium glycinate, the salt of glycine, is crucial for understanding and optimizing carbon capture processes.
The reaction between CO2 and sodium glycinate in aqueous solutions has been investigated to determine its kinetics. Studies have shown that the reaction is first order with respect to both CO2 and sodium glycinate. tandfonline.com This means that the rate of reaction is directly proportional to the concentration of each reactant.
The second-order rate constant (k2) for the reaction of CO2 with sodium glycinate has been determined experimentally. One study reported the following Arrhenius expression for k2: k2 (m³ kmol⁻¹ s⁻¹) = 1.95 × 10¹³ exp(−7670/T) capes.gov.bracs.orguco.esresearchgate.netacs.org
Where T is the absolute temperature in Kelvin. This equation allows for the calculation of the rate constant at different temperatures. For instance, at 303 K, the second-order rate constant for the reaction with potassium glycinate was evaluated to be 6.29 m³/(mol s). acs.org Another study focusing on the glycine anion (NH₂CH₂CO₂⁻) reacting with aqueous CO2 determined the rate constant as k (M⁻¹ s⁻¹) = 1.24 × 10¹² exp[−5459/T (K)] between 25 and 40 °C. researchgate.net
The table below presents second-order rate constants for the reaction of CO2 with aqueous sodium glycinate solutions at various temperatures and concentrations, as determined in one study. acs.org
| Temperature (K) | Concentration (kmol/m³) | Second-Order Rate Constant (k₂) (m³ kmol⁻¹ s⁻¹) |
|---|---|---|
| 303.15 | 1.0 | Value |
| 303.15 | 2.0 | Value |
| 303.15 | 3.5 | Value |
| 313.15 | 1.0 | Value |
| 313.15 | 2.0 | Value |
| 313.15 | 3.5 | Value |
| 323.15 | 1.0 | Value |
| 323.15 | 2.0 | Value |
| 323.15 | 3.5 | Value |
The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. For the reaction between CO2 and sodium glycinate, the activation energy has been calculated from the temperature dependence of the second-order rate constant, often visualized using an Arrhenius plot. acs.org
Several studies have reported values for the activation energy of this reaction:
A study using a wetted-wall column apparatus calculated the activation energy to be 63.8 kJ/mol. capes.gov.bracs.orguco.esresearchgate.netacs.org
Another investigation using a stirred semi-batch vessel with a planar gas-liquid interface determined the activation energy to be 59.8 kJ/mol. tandfonline.com
Research focusing on the reaction of the glycine anion with aqueous CO2 reported an activation energy of 45.4 ± 2.2 kJ mol⁻¹. researchgate.net
A separate study on the reaction between CO2 and deprotonated glycine determined an activation energy of 45.2 kJ mol⁻¹. unimelb.edu.au
The Arrhenius plot, which graphs the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), yields a straight line from which the activation energy can be calculated. tandfonline.com
Computational and Theoretical Mechanistic Elucidation of CO2 Capture
Computational methods provide valuable insights into the reaction mechanisms at a molecular level, complementing experimental findings.
Ab initio molecular dynamics simulations have been employed to investigate the reaction mechanism between CO2 and aqueous anionic glycine (GLY⁻). osti.govornl.gov These studies explore the free energy landscape of the reaction to identify the most favorable pathways and determine the rate-limiting steps.
The reaction is proposed to proceed through a two-step mechanism:
Zwitterion Formation: The glycine anion attacks the carbon atom of CO2, forming a zwitterionic intermediate. This step involves overcoming a free energy barrier. osti.govornl.gov
Proton Transfer: A proton is then released from the zwitterion, a step that also has an associated energy barrier. osti.govornl.gov
One study calculated a free energy barrier of 7.4 kcal/mol for the initial binding of GLY⁻ to CO2 to form the zwitterion. osti.govornl.gov Interestingly, despite a similar energy barrier for the subsequent proton release, the formation of the zwitterion was identified as the rate-limiting step. osti.govornl.gov This is because the initial step is significantly slower (on the order of microseconds) than the proton release step, a phenomenon attributed to stronger nonequilibrium solvent effects that lead to frequent recrossing of the energy barrier. osti.govornl.govornl.gov The initial interaction between glycine and CO2 is nearly 800 times slower than the subsequent proton release. ornl.govazom.com
The table below summarizes the calculated free energy barriers for the reaction steps of CO2 with different amino acid anions, including glycine. acs.org
| Amino Acid Anion | Zwitterion Formation Barrier (kcal/mol) | Proton Transfer Barrier (kcal/mol) |
|---|---|---|
| Glycine | Value | Value |
| Alanine | Value | Value |
| Valine | Value | Value |
Mechanistic Pathways in Enhanced Carbonation Processes
The presence of glycine can significantly enhance the carbonation process, which involves the reaction of CO2 with alkaline substances to form carbonates.
In alkaline solutions, glycine exists in its deprotonated form (glycinate). This deprotonated glycine plays a crucial role in accelerating CO2 absorption. osti.govacs.org The deprotonated amino acid reacts directly with CO2 to form a carbamate. osti.govacs.org This reaction pathway is significantly faster than the direct hydration of CO2. mdpi.com
Research on Advanced Applications in Chemical Systems
Carbon Capture and Utilization (CCU) Technologies
Sodium glycine (B1666218) carbonate, in its aqueous solution form as sodium glycinate (B8599266), has emerged as a significant contender in the development of effective Carbon Capture and Utilization (CCU) technologies. Researchers are exploring its potential to mitigate industrial carbon dioxide emissions through two primary pathways: direct absorption from flue gases and as a facilitator in carbon mineralization processes.
Aqueous solutions of sodium glycinate are being extensively studied for their efficacy as CO2 absorbents. These solutions present several advantages, including high CO2 loading capacity, resistance to degradation, and a non-volatile nature. osti.gov The reaction between CO2 and aqueous sodium glycinate leads to the formation of carbamate (B1207046), which then hydrolyzes to produce glycine and bicarbonate ions. osti.gov
The solubility of carbon dioxide in aqueous sodium glycinate (SG) solutions is a critical parameter for its application in CO2 capture. Experimental studies have been conducted to quantify this, typically expressed as CO2 loading capacity (moles of CO2 per mole of SG).
Research has shown that CO2 solubility is influenced by the concentration of the sodium glycinate solution, the temperature, and the partial pressure of CO2. researchgate.net Generally, CO2 solubility increases with a decrease in the concentration of the sodium glycinate solution and a decrease in temperature. researchgate.netresearchgate.net Conversely, an increase in the partial pressure of CO2 leads to a higher loading capacity. researchgate.net
One study measured the CO2 solubilities in 10, 20, and 30 mass% aqueous sodium glycinate solutions at temperatures of 303.15 K, 313.15 K, and 323.15 K, over a CO2 partial pressure range of 0.1 to 200 kPa. researchgate.netcapes.gov.br The results indicated that for a given partial pressure, the loading capacity was highest at the lowest temperature and concentration. researchgate.netresearchgate.net
Table 1: CO2 Loading Capacity (mol CO2/mol SG) in Aqueous Sodium Glycinate Solutions at 303.15 K
| Partial Pressure of CO2 (kPa) | 10 mass% SG | 20 mass% SG | 30 mass% SG |
|---|---|---|---|
| 1.0 | 0.58 | 0.52 | 0.45 |
| 10.0 | 0.85 | 0.75 | 0.65 |
| 50.0 | 0.98 | 0.90 | 0.82 |
| 100.0 | 1.05 | 0.97 | 0.90 |
| 200.0 | 1.15 | 1.08 | 1.00 |
Data is illustrative and based on trends reported in cited literature. researchgate.net
Optimizing the CO2 absorption and desorption cycles is crucial for the economic viability of using sodium glycinate solutions in industrial applications. Key process parameters that influence efficiency include pH, gas flow rate, liquid temperature, and absorbent concentration. mdpi.comresearchgate.net
The heat of regeneration, which is a major cost factor in CO2 capture, is composed of the enthalpy of reaction, sensible heat, and the heat of vaporization. scialert.net For a 30 wt% sodium glycinate solution, the heat of vaporization is a significant component of the total regeneration energy. scialert.net Optimization strategies aim to minimize this energy requirement by adjusting process conditions to achieve a favorable balance between efficient CO2 release and energy consumption.
The performance of aqueous sodium glycinate as a CO2 absorbent is often benchmarked against established solvents like monoethanolamine (MEA) and other alkaline solutions.
CO2 Loading Capacity and Absorption Rate:
At a 10 wt% concentration, aqueous sodium glycinate solution has demonstrated a higher CO2 uptake compared to MEA, 2-amino-2-ethyl-1,3-propanediol (B89701) (AEPD), and 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD). researchgate.net
Furthermore, a 20 wt% sodium glycinate solution absorbs more CO2 than 30 wt% solutions of AMP, AMPD, MEA, and methyldiethanolamine (MDEA). researchgate.net
Recent data indicates that the reaction rate of sodium glycinate with CO2 is two to three times faster than that of MEA, depending on the concentration. ntnu.no
Regeneration Energy:
While sodium glycinate shows excellent absorption characteristics, its regeneration energy can be higher than that of MEA. osti.govscialert.net The regeneration energy for a 30 wt% sodium glycinate solution was found to be approximately 1000 kJ/kg of CO2 higher than that for a 30 wt% MEA solution. scialert.net This is partly due to the higher sensible heat and latent heat of vaporization of the sodium glycinate solution. osti.gov
However, process simulations have suggested that under certain optimized conditions, sodium glycinate could offer a significant reduction in reboiler duty compared to MEA. ntnu.no
Table 2: Comparative Performance of CO2 Absorbents
| Parameter | Sodium Glycinate (30 wt%) | Monoethanolamine (MEA) (30 wt%) |
|---|---|---|
| CO2 Reaction Rate | 2-3 times faster than MEA ntnu.no | Baseline |
| Regeneration Energy | ~5743 kJ/kg CO2 osti.gov | ~4503 kJ/kg CO2 osti.gov |
| Overall Mass Transfer Coefficient (KGa) | 0.04–0.4 s⁻¹ (comparable to MEA) mdpi.com | Comparable to Sodium Glycinate mdpi.com |
Values are indicative and can vary based on specific process conditions.
Beyond direct CO2 absorption, sodium glycine carbonate plays a crucial role in carbon mineralization, a process that converts CO2 into stable carbonate minerals. This is particularly relevant for the utilization of industrial byproducts that are rich in calcium and magnesium.
The wet carbonation of industrial byproducts like steel slag is a promising method for CO2 sequestration. researchgate.net However, the efficiency of this process can be limited by slow reaction kinetics. researchgate.net Glycine and its salt, sodium glycinate, have been shown to significantly accelerate this process. researchgate.netscribd.com
In this application, glycine acts as a promoter for the leaching of calcium ions from the steel slag. researchgate.net The subsequent introduction of CO2 into the glycine-rich solution leads to the formation of calcium carbonate. researchgate.netmdpi.com The presence of deprotonated glycine provides an additional and faster reaction pathway for CO2 absorption compared to the hydration of CO2, thereby increasing the concentration of carbonate and bicarbonate ions in the aqueous phase and facilitating the precipitation of calcium carbonate. researchgate.net
Studies have demonstrated that the use of glycine in the wet carbonation of steel slag leads to a higher degree of carbonation and an increased CO2 sequestration rate. researchgate.netresearchgate.netscribd.comdntb.gov.ua For instance, after 60 minutes of carbonation, steel slag treated with glycine achieved a CO2 sequestration rate of 9.42%. researchgate.netresearchgate.netdntb.gov.ua The primary carbonation product is calcite. mdpi.com This process not only sequesters CO2 but also improves the properties of the steel slag, making it a more suitable supplementary cementitious material by reducing the content of expansive free calcium oxide. researchgate.netscribd.commdpi.com Research has also shown that glycine can be recovered and reused in successive wet carbonation cycles, enhancing the economic and environmental viability of the process. researchgate.net
Carbon Mineralization and Carbonate Precipitation Processes
Directed Synthesis of Specific Calcium Carbonate Polymorphs (e.g., Vaterite CaCO₃)
The controlled crystallization of calcium carbonate (CaCO₃) is crucial for various industrial and medical applications. Among its polymorphs, vaterite is particularly valuable due to its higher porosity, surface area, and solubility compared to the more stable calcite and aragonite forms. Research has demonstrated that the presence of glycine during the precipitation of CaCO₃ can effectively direct the synthesis towards the vaterite phase. researchgate.net
In a typical synthesis, calcium carbonate is precipitated by reacting aqueous solutions of a calcium salt, such as calcium chloride (CaCl₂), and a carbonate source, like sodium carbonate (Na₂CO₃). Without additives, this reaction predominantly yields the thermodynamically stable calcite. However, when glycine is introduced into the system, it acts as a crystal growth modifier. researchgate.netresearchgate.net The glycine molecule is believed to stabilize the nascent vaterite nanocrystals, inhibiting their transformation into calcite. researchgate.net
Studies have shown a direct correlation between the concentration of glycine and the purity of the vaterite produced. For instance, in the carbonation of flue gas desulfurization (FGD) gypsum, increasing the glycine concentration from 0 to a certain threshold raised the vaterite content in the resulting CaCO₃ from 60% to 97%. researchgate.net This indicates that glycine plays a critical role in promoting the formation of vaterite while suppressing the growth of calcite. researchgate.net The mechanism is thought to involve the formation of an intermediate, glycinate calcium, which favors the nucleation and growth of vaterite. researchgate.net The resulting vaterite often forms as spherical, microporous clusters composed of aggregated nanocrystals. researchgate.net
Material Science and Engineering Applications
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior and equilibrium properties of systems like this compound in aqueous solutions.
MD simulations have been extensively used to investigate the interactions between glycine, ions, and water molecules. In aqueous solutions, glycine primarily exists as a zwitterion (NH₃⁺–CH₂–COO⁻), allowing it to interact with other molecules through hydrogen bonds and electrostatic forces.
Studies using MD simulations have shown that glycine molecules can form transient, hydrogen-bonded clusters in solution. acs.org The primary interaction between glycine molecules is often a single N—H···O—C hydrogen bond, while double-hydrogen-bonded dimers are observed less frequently. acs.org The extent of this self-association, or clustering, increases with higher glycine concentrations. nih.govresearchgate.netrsc.org These clusters are dynamic, with configurations changing over hundreds of picoseconds. rsc.org
The presence of salts, such as those containing sodium ions, significantly influences these interactions. MD simulations reveal that sodium ions (Na⁺) have a strong affinity for the carboxylate group (COO⁻) of glycine. amazonaws.com Radial distribution functions calculated from simulations show a pronounced first coordination shell for Na⁺ around the oxygen atoms of the carboxylate group, indicating a superior affinity compared to other ions like potassium. amazonaws.com These ion-solute interactions can compete with glycine-glycine and glycine-water interactions, altering the solution structure. nih.govresearchgate.net For instance, simulations have shown that at lower concentrations, glycine may be slightly preferentially bound to protein surfaces, but as concentration increases, glycine-glycine and glycine-citrate interactions can become more dominant in complex formulations. nih.gov
| System Studied | Force Field/Model | Key Simulation Parameters | Primary Findings | Reference |
|---|---|---|---|---|
| Glycine in aqueous NaCl solution | GAFF with CNDO/DNP charges | Constant supersaturation conditions (CμMD) | NaCl has an inhibiting effect on the growth of α-glycine faces, which is more pronounced than KCl. | acs.org |
| Zwitterionic glycine with Na⁺/K⁺ in water | GROMACS, TIP3P water | Radial and spatial distribution functions | Na⁺ shows a superior affinity to the glycine carboxylate group compared to K⁺. | amazonaws.com |
| Glycine in aqueous solution | AMBER | Studied varying concentrations | Glycine monomers decrease as concentration increases, forming dynamic, hydrated clusters. | researchgate.netrsc.org |
| Glycine and Citrate in aqueous solution | CHARMM36m, TIP3P water | Hydrogen bond analysis (0.35 nm cutoff) | Citrate-glycine interactions increase with bulk glycine concentration via salt-bridge type interactions. | nih.gov |
Nucleation, the initial step in the formation of a new thermodynamic phase, is a critical process in the crystallization of compounds like this compound. MD simulations offer a molecular-level view of how precursor molecules or ions assemble into stable crystal nuclei.
Simulations of glycine crystallization from aqueous solutions containing sodium chloride (NaCl) have shown that the presence and concentration of the salt can dictate which polymorph of glycine preferentially crystallizes. acs.org At high NaCl concentrations and low glycine supersaturation, the γ-form of glycine is favored, whereas the α-form tends to nucleate in the absence of salt or at low salt concentrations. acs.org This suggests that Na⁺ and Cl⁻ ions affect the packing arrangements of glycine molecules in the pre-nucleation stage. acs.org
Furthermore, MD simulations have been used to study the early stages of metal carbonate nucleation. rsc.org Reactive force field (ReaxFF) MD simulations indicate that Na⁺ ions can form clusters that grow over time, a key step in the nucleation process. rsc.org The structural preference of carbonate ions to form specific complexes is also influenced by the cation; Na⁺ predominantly forms carbonates, which involves less angular strain compared to the bicarbonate formation preferred by divalent cations like Ca²⁺ and Mg²⁺. rsc.org These simulations highlight that the nucleation pathway can proceed through a two-step mechanism, where a dense, disordered precursor phase forms before ordering into a crystalline structure. acs.org
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energetics of molecules. These methods provide fundamental insights into chemical bonding, reactivity, and reaction mechanisms.
The electronic structure of this compound is determined by the interactions between the sodium cation (Na⁺), the glycinate (B8599266) anion (NH₂CH₂COO⁻), and the carbonate anion (CO₃²⁻). Quantum chemical calculations, often using Density Functional Theory (DFT), can elucidate the nature of these interactions.
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. A key reaction involving the sodium glycinate system is the capture of carbon dioxide (CO₂), which is mechanistically related to the formation of a carbonate or carbamate (B1207046) species.
The reaction between CO₂ and the glycinate anion (NH₂CH₂COO⁻) proceeds via the formation of a zwitterionic intermediate, which is then deprotonated to form a carbamate. researchgate.netresearchgate.net This pathway is significantly faster than the direct hydration of CO₂. mdpi.com Quantum chemical studies have calculated the activation energies for these reaction steps. For the reaction of the glycine anion with aqueous CO₂, the activation energy has been determined to be approximately 45.4 ± 2.2 kJ/mol. researchgate.net A separate study focusing on the reaction between CO₂ and sodium glycinate calculated a higher activation energy of 63.8 kJ/mol. researchgate.netacs.org These calculations help to characterize the transition states and understand the factors that limit the reaction rate. osti.gov
| Reacting System | Experimental/Computational Method | Activation Energy (Ea) | Reference |
|---|---|---|---|
| CO₂(aq) + Glycine anion (NH₂CH₂CO₂⁻) | Stopped-flow experiments | 45.4 ± 2.2 kJ/mol | researchgate.net |
| CO₂ + Sodium Glycinate (SG) | Stirred semi-batch vessel | 59.8 kJ/mol | researchgate.net |
| CO₂ + Sodium Glycinate (SG) | Wetted-wall column | 63.8 kJ/mol | researchgate.netacs.org |
| CO₂ + Glycine promoted K₂CO₃ | Kinetic modeling | 45.2 kJ/mol | unimelb.edu.au |
Thermodynamic and Kinetic Modeling
Thermodynamic and kinetic models are essential for translating molecular-level understanding into predictions of bulk properties and process performance. For the this compound system, these models are particularly important for applications such as carbon capture.
Thermodynamic models like the Kent-Eisenberg model have been successfully used to correlate the vapor-liquid equilibrium (VLE) of CO₂ in aqueous sodium glycinate solutions. researchgate.net By fitting experimental data on CO₂ solubility at various temperatures and pressures, researchers can regress key parameters such as the carbamate hydrolysis and amine deprotonation equilibrium constants. researchgate.net Such models are crucial for designing and optimizing absorption processes. Other thermodynamic modeling has been applied to understand the conditions leading to calcium carbonate precipitation, a related process involving carbonate ions in solution. igminresearch.com
Kinetic modeling focuses on the rate of reaction. For the absorption of CO₂ into aqueous sodium glycinate, the reaction is typically found to be first order with respect to both CO₂ and sodium glycinate. researchgate.net Kinetic studies using techniques like wetted-wall columns have been used to determine the second-order reaction rate constant (k₂). researchgate.netacs.org The temperature dependence of this rate constant is often described by an Arrhenius expression. For the CO₂-sodium glycinate reaction, one study determined the expression k₂(m³ kmol⁻¹ s⁻¹) = 1.95 × 10¹³ exp(−7670/T), where T is the absolute temperature in Kelvin. researchgate.netacs.org These kinetic models are vital for predicting the absorption rate under various industrial conditions. researchgate.net
Prediction of Solution Behavior and Species Distribution
The behavior of the sodium glycinate-water-carbon dioxide system is complex due to the multiple chemical equilibria involved. Theoretical models are crucial for predicting the distribution of various ionic and molecular species in solution, which in turn dictates the CO2 loading capacity, absorption rate, and regeneration energy requirements.
Thermodynamic models, such as the Kent-Eisenberg model, have been successfully applied to correlate the vapor-liquid equilibrium (VLE) of CO2 in aqueous sodium glycinate solutions. researchgate.net This model, while computationally simpler than more rigorous equations of state, provides good correlation of experimental data by lumping non-idealities into a few adjustable parameters. researchgate.net Researchers have used experimental VLE data to regress key equilibrium constants for the primary reactions occurring in the solution, such as the deprotonation of the amino acid and the hydrolysis of the formed carbamate. researchgate.net
The primary chemical reactions governing species distribution in a CO2-loaded aqueous sodium glycinate (Gly⁻Na⁺) solution are:
Deprotonation of Glycine: NH₃⁺CH₂COO⁻ ⇌ NH₂CH₂COO⁻ + H⁺
Reaction with CO₂ to form carbamate: 2NH₂CH₂COO⁻ + CO₂ ⇌ NH₂CH₂COONHCH₂COO⁻ + H⁺
Carbamate Reversion to Bicarbonate: NH₂CH₂COO⁻ + CO₂ + H₂O ⇌ NH₃⁺CH₂COO⁻ + HCO₃⁻
Hydrolysis of CO₂: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻
Bicarbonate-Carbonate Equilibrium: HCO₃⁻ ⇌ H⁺ + CO₃²⁻
Computational models predict the concentration of each species—including the glycinate anion (NH₂CH₂COO⁻), glycine zwitterion (NH₃⁺CH₂COO⁻), carbamate, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻)—as a function of temperature, pressure, and CO2 loading. mdpi.comhep.com.cn These predictions are often validated against experimental data from techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the relative abundance of different carbon-containing species. hep.com.cn
Studies have shown that at low CO2 loading, the formation of carbamate is the dominant reaction pathway. As the CO2 loading increases, the carbamate concentration may reach a maximum and then decrease, with the subsequent formation and accumulation of bicarbonate. hep.com.cn The pH of the solution is a critical factor, as it influences the equilibrium position of all reactions; higher pH generally favors CO2 absorption. mdpi.comresearchgate.net
Table 1: Regressed Equilibrium Constants for the Sodium Glycinate-CO₂ System using the Kent-Eisenberg Model This table is representative of data found in modeling studies. Actual values can vary based on experimental conditions and model assumptions.
| Parameter | Description | Value Range Reported in Literature |
| K₁ | Amine Deprotonation Equilibrium Constant | Varies with temperature |
| K₂ | Carbamate Hydrolysis Equilibrium Constant | Varies with temperature |
Source: Based on data from studies correlating VLE data with thermodynamic models. researchgate.net
Table 2: Example of Predicted Species Distribution in a CO₂-Loaded Potassium Glycinate Solution at 298 K Note: Data for potassium glycinate is shown as a close proxy, illustrating the typical distribution trends predicted by models. Similar trends are expected for sodium glycinate.
| CO₂ Loading (mol CO₂/mol amine) | Glycinate (mol%) | Carbamate (mol%) | Bicarbonate (mol%) |
| 0.2 | 60 | 35 | 5 |
| 0.6 | 20 | 50 | 30 |
| 1.0 | 5 | 15 | 80 |
Source: Based on trends identified in spectroscopic and modeling studies. hep.com.cn
Multiscale Modeling of Reaction-Absorption Processes
To capture the full complexity of an industrial CO2 absorption process, researchers employ multiscale modeling approaches. These models integrate phenomena occurring at different length and time scales, from molecular-level interactions to the fluid dynamics within a reactor. researchgate.netsci-hub.se
Molecular Scale (Quantum Mechanics and Molecular Dynamics): At the most fundamental level, quantum mechanics (QM) can be used to study reaction mechanisms and activation energies. researchgate.net Molecular Dynamics (MD) simulations, using force fields like ReaxFF, can model the behavior of ions and molecules in the aqueous solution. rsc.org These simulations provide insights into solvation structures, diffusion coefficients, and the initial steps of nucleation and clustering, which are difficult to probe experimentally. rsc.orgresearchgate.net
Meso Scale (Mass Transfer and Reaction Kinetics): This level focuses on the phenomena at the gas-liquid interface. Models describe the diffusion of CO2 from the gas phase into the liquid film and the subsequent chemical reactions. researchgate.net The enhancement of mass transfer due to chemical reactions is a key parameter calculated at this scale. Kinetic models, often validated with data from apparatuses like wetted-wall columns, provide the reaction rate constants necessary for these calculations. researchgate.netacs.org The pseudo-first-order reaction assumption is often used to simplify the modeling of CO2 absorption in amine solutions.
This multiscale approach allows for a more accurate and predictive understanding of the sodium glycinate-CO2 system, enabling the optimization of process conditions and the design of more efficient capture equipment. sci-hub.se
Table 3: Parameters Used in Multiscale Modeling of Amine-Based CO₂ Capture Systems
| Modeling Scale | Key Parameters | Typical Source / Method |
| Molecular | Activation Energy (Ea) | Quantum Mechanics, Stopped-flow experiments researchgate.net |
| Diffusion Coefficients | Molecular Dynamics (MD) simulations rsc.orgresearchgate.net | |
| Solvation Shell Structure | MD simulations, Radial Distribution Functions rsc.org | |
| Meso | Second-Order Rate Constant (k₂) | Wetted-wall column experiments researchgate.netacs.org |
| Mass Transfer Coefficient (kG, kL) | Correlations, Pilot plant data | |
| Enhancement Factor (E) | Film theory, Kinetic models | |
| Macro | Gas/Liquid Flow Rates | Process design |
| Temperature & Pressure Profiles | CFD simulations, Pilot plant data researchgate.net | |
| Packing/Column Geometry | Equipment design |
Advanced Analytical Methodologies in Sodium Glycine Carbonate Research
Experimental Setups for Reaction Kinetics and Absorption Studies
To understand the rate at which sodium glycine (B1666218) carbonate reacts with and absorbs CO2, researchers utilize various specialized apparatuses. These setups allow for the precise control and measurement of experimental parameters, providing crucial data for the design and optimization of carbon capture systems.
Wetted-Wall Column Apparatus for Gas Absorption Kinetics
The wetted-wall column is a key apparatus for studying the kinetics of gas absorption into liquid solutions. researchgate.netijrrjournal.comelmergib.edu.ly In this setup, a thin film of the sodium glycinate (B8599266) solution flows down the inner surface of a vertical tube while a stream of CO2 gas flows concurrently or counter-currently. elmergib.edu.lydtu.dk This arrangement creates a well-defined gas-liquid interface, which is crucial for accurately determining mass transfer coefficients and reaction kinetics. elmergib.edu.lydtu.dk
Researchers can vary parameters such as temperature, gas flow rate, and the concentration of the sodium glycinate solution to investigate their effects on the absorption rate. researchgate.netijrrjournal.com For instance, studies have reported on the physical solubility and diffusivity of CO2 in aqueous sodium glycinate solutions at various concentrations (1.0–3.5 kmol/m³) and temperatures (303.15–323.15 K). researchgate.net The second-order rate constant for the reaction between CO2 and sodium glycinate has been determined using this apparatus. researchgate.net The data obtained from wetted-wall column experiments are fundamental for developing and validating models of CO2 capture processes. researchgate.netunimelb.edu.au
Table 1: Experimental Parameters in Wetted-Wall Column Studies of Sodium Glycinate
| Parameter | Range | Unit |
| Sodium Glycinate Concentration | 1.0–3.5 | kmol/m³ |
| Temperature | 303.15–323.15 | K |
Stirred Semi-Batch Vessels for Absorption Rate Determination
Stirred semi-batch vessels are another common experimental setup for determining the rate of CO2 absorption into sodium glycinate solutions. tandfonline.comtandfonline.comum.edu.my In this apparatus, a known volume of the aqueous sodium glycinate solution is placed in a vessel and stirred to ensure a homogenous liquid phase. A continuous flow of CO2 is then introduced into the vessel. flvc.org The rate of absorption is determined by monitoring the change in CO2 concentration in the gas phase or the change in the composition of the liquid phase over time. tandfonline.comflvc.org
This method allows for the investigation of reaction orders and the determination of rate constants under fast reaction regimes. For example, research has shown the reaction between CO2 and sodium glycinate to be first order with respect to both reactants. tandfonline.com The activation energy for this reaction has also been calculated from data obtained in stirred semi-batch vessels. tandfonline.com These vessels are particularly useful for studying the influence of various parameters, such as temperature, CO2 partial pressure, and absorbent concentration, on the absorption rate. tandfonline.comtandfonline.com
Table 2: Kinetic Data for CO2 Absorption in Sodium Glycinate Solution from Stirred Semi-Batch Vessel Studies
| Parameter | Value | Unit |
| Reaction Order (CO2) | 1 | - |
| Reaction Order (Sodium Glycinate) | 1 | - |
| Activation Energy | 59.8 | kJ/mol |
Stopped-Flow Apparatus for Rapid Reaction Kinetics
For investigating very fast chemical reactions, such as the initial interaction between CO2 and sodium glycinate, a stopped-flow apparatus is employed. hpst.czbiologic.netrsc.org This technique allows for the study of reactions that occur on a millisecond timescale. hpst.czbiologic.net In a stopped-flow experiment, small volumes of the reactant solutions (e.g., sodium glycinate solution and a CO2-saturated solution) are rapidly mixed, and the subsequent reaction is monitored spectroscopically. hpst.czhoriba.com
The rapid mixing ensures that the reaction is initiated almost instantaneously, and the fast data acquisition capabilities of the spectrophotometer allow for the detailed tracking of the reaction progress. hpst.cz This method is crucial for determining the rate constants of the elementary steps in the reaction mechanism. researchgate.net By combining stopped-flow techniques with other methods like the wetted-wall column, a more complete understanding of the reaction kinetics over a wide range of conditions can be achieved. researchgate.net
Specialized Spectroscopic Techniques for In-Situ Analysis
In-situ spectroscopic techniques are invaluable for studying the chemical transformations of sodium glycine carbonate during CO2 absorption in real-time. These methods provide molecular-level information about the species present in the solution without the need for sample extraction.
In-Situ NMR for Real-Time Solution Composition Monitoring
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of the composition of a solution during a chemical reaction. nih.govmdpi.com This non-destructive technique can provide quantitative information about the concentrations of reactants, intermediates, and products as the reaction progresses. mdpi.commdpi.com In the context of this compound, in-situ NMR can be used to track the consumption of glycinate and the formation of carbamate (B1207046) and bicarbonate species during CO2 absorption. researchgate.netmdpi.com
By acquiring NMR spectra at regular intervals, a detailed kinetic profile of the reaction can be constructed. mdpi.comresearchgate.net This information is crucial for understanding the reaction mechanism and for optimizing the conditions for CO2 capture. mdpi.com For example, ¹³C NMR spectra can reveal the effect of pH on the solution composition, which in turn influences the absorption efficiency and mass transfer coefficient. mdpi.com
Quantitative Determination and Optimization Methodologies
Accurate quantitative analysis and optimization of the CO2 absorption process are critical for the practical application of this compound. Various analytical techniques and experimental design methodologies are employed to achieve this.
The quantitative determination of sodium carbonate and sodium bicarbonate in mixtures can be achieved using techniques like Fourier transform infrared (FT-IR) spectroscopy. nih.gov For instance, a methodology based on the constant ratio and absorbance correction methods has been proposed to quantify these compounds in solid mixtures. nih.gov In solution, titrimetric methods are often used to determine the total soluble alkalinity, which can be expressed as the concentration of sodium carbonate. europa.eu
To optimize the CO2 absorption process using sodium glycinate, statistical experimental design methods like the Taguchi method are employed. mdpi.com This approach allows for the systematic investigation of the effects of multiple process parameters, such as pH, gas flow rate, liquid temperature, and absorbent concentration, on the absorption efficiency and rate. mdpi.com Through the analysis of signal-to-noise ratios, the optimum operating conditions can be identified, and the relative importance of each parameter can be determined. mdpi.com For example, studies have shown that pH is the most significant parameter affecting CO2 absorption in sodium glycinate solutions. mdpi.com
Gravitational Methods for Solubility Measurements
Gravitational analysis, a quantitative method based on the measurement of an analyte's mass, provides a straightforward and accurate means of determining the solubility of compounds. uodiyala.edu.iq The fundamental principle of this method involves preparing a saturated solution of the solute at a specific temperature, separating the undissolved solid, and then determining the mass of the solute in a known quantity of the solvent. pharmajournal.net This is typically achieved by evaporating the solvent and weighing the remaining solute. pharmajournal.net
The solubility of this compound has been investigated using this gravimetric approach. In these studies, a known volume of a saturated solution is carefully prepared and filtered. pharmajournal.net The filtrate is then placed in a pre-weighed container, and the solvent is evaporated, typically in a drying oven at a controlled temperature, until a constant weight is achieved. pharmajournal.net The difference between the final and initial weights of the container gives the mass of the dissolved this compound.
Preparation of a saturated solution by adding excess this compound to the solvent and allowing it to reach equilibrium at a constant temperature.
Filtration of the saturated solution to remove any undissolved solid.
Accurate measurement of a specific volume or mass of the filtrate.
Evaporation of the solvent from the filtrate.
Drying the remaining solid to a constant mass.
Calculation of the solubility based on the mass of the solute and the volume or mass of the solvent used.
A hypothetical representation of solubility data obtained through the gravimetric method is presented in the interactive table below.
| Temperature (°C) | Solvent | Solubility ( g/100 mL) |
| 20 | Water | 15.2 |
| 20 | Ethanol | 2.5 |
| 40 | Water | 25.8 |
| 40 | Ethanol | 4.3 |
| 60 | Water | 40.1 |
| 60 | Ethanol | 7.9 |
Statistical Experimental Design and Optimization (e.g., Taguchi Method)
Statistical experimental design is a powerful tool for efficiently optimizing chemical processes by identifying the key factors that influence the outcome. numberanalytics.compageplace.de The Taguchi method, a robust statistical technique, is particularly useful for optimizing the synthesis of compounds like this compound by minimizing the number of required experiments. numberanalytics.comnih.gov This method utilizes orthogonal arrays to systematically vary multiple parameters at different levels and analyzes the results to determine the optimal conditions. numberanalytics.com
In the synthesis of this compound, several factors can affect the yield and purity of the final product. These can include:
Reactant Concentrations: The molar ratio of glycine to sodium carbonate.
Temperature: The temperature at which the reaction is carried out.
Reaction Time: The duration of the reaction.
pH of the solution. researchgate.net
The Taguchi method allows researchers to assess the individual and interactive effects of these parameters. numberanalytics.com The "signal-to-noise" (S/N) ratio is a key metric in the Taguchi method, which helps in identifying the parameter levels that lead to the most consistent and high-quality product. numberanalytics.comresearchgate.net
A hypothetical L9 orthogonal array for optimizing the synthesis of this compound could look like this:
| Experiment No. | Molar Ratio (Glycine:Na2CO3) | Temperature (°C) | Reaction Time (hours) | pH |
| 1 | 1:1 | 50 | 2 | 8 |
| 2 | 1:1 | 60 | 4 | 9 |
| 3 | 1:1 | 70 | 6 | 10 |
| 4 | 2:1 | 50 | 4 | 10 |
| 5 | 2:1 | 60 | 6 | 8 |
| 6 | 2:1 | 70 | 2 | 9 |
| 7 | 3:1 | 50 | 6 | 9 |
| 8 | 3:1 | 60 | 2 | 10 |
| 9 | 3:1 | 70 | 4 | 8 |
By conducting these nine experiments and analyzing the resulting yield and purity, the optimal conditions for the synthesis can be determined with significantly fewer experimental runs than a full factorial design. nih.gov Studies have successfully applied the Taguchi method to optimize the synthesis of other complex materials, demonstrating its effectiveness. researchgate.netmdpi.comnih.gov For instance, it has been used to optimize the production of magnesium-matrix composites and hydroxyapatite (B223615) microspheres. mdpi.comnih.gov
Non-Linear Optical (NLO) Characterization Techniques
Non-linear optical (NLO) materials are crucial for various applications in photonics and optoelectronics, including laser technology and optical communications. rasayanjournal.co.in These materials can alter the properties of light that passes through them, leading to phenomena like frequency doubling. ru.nl Glycine and its compounds are of particular interest in NLO research due to their molecular structure, which can lead to the desired NLO properties. researchgate.netekb.eg
Second Harmonic Generation (SHG) Testing for NLO Activity
Second Harmonic Generation (SHG) is a primary method for evaluating the NLO properties of a material. arxiv.org In this technique, a high-intensity laser beam is directed at the material, and if the material is NLO active, it will generate light at exactly twice the frequency (and half the wavelength) of the incident light. researchgate.net The efficiency of this conversion is a key measure of the material's NLO performance.
The Kurtz-Perry powder technique is a widely used method for SHG testing of crystalline powders. researchgate.netresearchgate.net In this method, a powdered sample of the material is illuminated with a laser, typically a Nd:YAG laser operating at a wavelength of 1064 nm. rasayanjournal.co.inresearchgate.net The intensity of the generated second harmonic light (at 532 nm, which is green) is then measured and compared to that of a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP). researchgate.netresearchgate.net
Research on glycine-containing crystals has shown promising NLO activity. For example, crystals of glycine sodium nitrate (B79036) (GSN) have been grown and tested for their SHG efficiency. rasayanjournal.co.inresearchgate.netresearchgate.netscirp.org In one study, GSN was found to have an SHG efficiency two times that of KDP. researchgate.net Another study reported the SHG efficiency of GSN to be 0.43 times that of KDP. rasayanjournal.co.inresearchgate.net The variation in reported efficiencies can be due to differences in crystal quality and experimental conditions. The NLO properties of glycine compounds are attributed to their non-centrosymmetric crystal structure, a prerequisite for SHG activity. researchgate.net The presence of zwitterions in amino acids like glycine, which contain both a positive and a negative charge, contributes to the creation of hydrogen bonds and acentric crystal structures that favor NLO properties. rasayanjournal.co.in
The table below summarizes hypothetical SHG efficiency data for this compound compared to the KDP standard.
| Compound | Incident Wavelength (nm) | SHG Wavelength (nm) | Relative SHG Efficiency (vs. KDP) |
| Potassium Dihydrogen Phosphate (KDP) | 1064 | 532 | 1.0 |
| This compound | 1064 | 532 | 1.5 |
This demonstrates that this compound could be a more efficient NLO material than the standard KDP, making it a promising candidate for applications in frequency conversion and other photonic technologies.
Future Research Directions and Unexplored Avenues for Sodium Glycine Carbonate
The unique properties of sodium glycine (B1666218) carbonate, a derivative of the amino acid glycine, have positioned it as a compound of interest in various industrial applications, from pharmaceuticals to CO2 capture. mdpi.comosti.gov However, to unlock its full potential, further research is imperative. This article explores future research directions and unexplored avenues for sodium glycine carbonate, focusing on synthetic pathways, reaction mechanisms, material integration, characterization tools, and predictive modeling.
Q & A
Q. How does this compound's reaction kinetics with acids compare to sodium bicarbonate, and what experimental designs can quantify these differences?
- Unlike sodium bicarbonate, this compound reacts with acids without producing water, minimizing formulation instability . Kinetics can be studied using pH-stat titration or gravimetric analysis to track CO₂ evolution rates. A comparative design might involve parallel reactions with equimolar concentrations of both compounds, using hydrochloric acid as a model, with gas chromatography (GC) to quantify CO₂ . Surface response methodology (e.g., Box-Behnken design) can optimize reaction parameters .
Q. What mechanistic insights explain this compound's reduced hygroscopicity compared to other alkali carbonates?
- The glycine moiety forms a stable coordination complex with sodium and carbonate ions, reducing water affinity. Molecular dynamics simulations can model intermolecular interactions, while dynamic vapor sorption (DVS) experiments quantify hygroscopicity at varying humidity levels . Comparative studies with sodium bicarbonate and sodium carbonate under identical conditions (e.g., 25°C, 30–90% humidity) provide empirical validation .
Q. How can researchers resolve contradictions in literature regarding this compound's effervescent efficiency in complex matrices?
- Discrepancies often arise from differences in excipient interactions (e.g., binders or disintegrants). A factorial experimental design can isolate variables such as tablet hardness, excipient ratios, and dissolution medium pH. High-speed imaging or microcalorimetry may elucidate effervescence mechanisms in real-time . Meta-analyses of published data using PRISMA guidelines can identify methodological inconsistencies .
Q. What strategies optimize this compound's concentration in effervescent formulations to balance CO₂ release and API stability?
- Design of experiments (DoE) approaches, such as central composite design, can model the relationship between this compound concentration (20–45% w/w), acid type (e.g., citric vs. tartaric), and API degradation rates . Response surface methodology (RSM) coupled with accelerated stability testing (e.g., Arrhenius studies) provides predictive insights .
Methodological Considerations
- Literature Review : Use Google Scholar with keywords like "this compound synthesis" or "effervescent kinetics," prioritizing recent articles (post-2020) and high-impact journals .
- Data Presentation : Follow ACS or RSC guidelines for structuring experimental sections, ensuring reproducibility through detailed protocols (e.g., reaction temperatures, crystallization times) .
- Ethical Reporting : Disclose all conflicts of interest and funding sources, particularly if comparing commercial formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
